molecular formula C29H27N5S B7834779 4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834779
M. Wt: 477.6 g/mol
InChI Key: SJBMTTTYQAAXEE-UHFFFAOYSA-N
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Description

4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with various functional groups, including a diphenylmethyl piperazine moiety, a methylthio group, and a phenyl group

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5S/c1-35-29-31-26(22-11-5-2-6-12-22)25(21-30)28(32-29)34-19-17-33(18-20-34)27(23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-16,27H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBMTTTYQAAXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C#N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the Diphenylmethyl Piperazine Moiety: This step involves the reaction of the pyrimidine intermediate with diphenylmethyl piperazine under appropriate conditions, such as in the presence of a base.

    Final Functionalization: The phenyl group and the carbonitrile group are introduced through further functionalization steps, which may involve palladium-catalyzed coupling reactions and cyanation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its potential effects on different physiological pathways and its potential as a drug candidate.

    Biology: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industry: The compound may have applications in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, or it may interact with receptors to influence signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride: This compound shares the diphenylmethyl piperazine moiety but differs in its overall structure and functional groups.

    4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine: This compound also contains a piperazine ring but has different substituents and functional groups.

Uniqueness

4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups and its potential biological activity

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